molecular formula C20H20N6O2 B12167699 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B12167699
M. Wt: 376.4 g/mol
InChI Key: RKVHHXLILDQFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a triazole ring, an indazole ring, and a methoxyphenyl group. It has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.

    Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving the triazole intermediate and a suitable precursor.

    Final Coupling: The final step involves coupling the triazole-indazole intermediate with a carboxamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of glucosyltransferases, enzymes involved in the synthesis of extracellular polysaccharides in bacteria such as Streptococcus mutans . This inhibition disrupts biofilm formation and reduces the virulence of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methylindazole-3-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-26-16-6-4-3-5-15(16)18(25-26)19(27)22-20-21-17(23-24-20)12-9-13-7-10-14(28-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3,(H2,21,22,23,24,27)

InChI Key

RKVHHXLILDQFQS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.